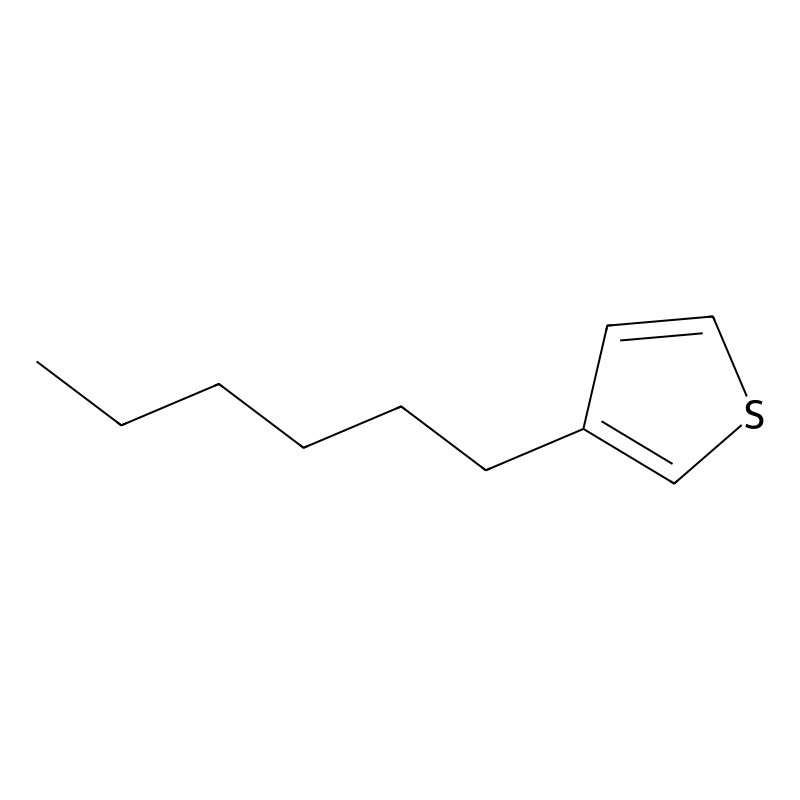3-Hexylthiophene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Thin-Film Transistors (OTFTs)
P3HT plays a critical role in the development of organic thin-film transistors (OTFTs) []. These are transistors made from organic materials, offering potential advantages like flexibility, low-cost processing, and large-area fabrication compared to traditional silicon-based transistors. Research explores P3HT's potential to improve OTFT performance by:
- Modifying its structure: This involves investigating the impact of side-chain length and other modifications on P3HT's charge carrier mobility and stability [].
- Developing composites: Combining P3HT with other materials like carbon nanotubes can enhance its electrical properties and device performance [].
Organic Solar Cells (OSCs)
P3HT is also a prominent material in organic solar cells (OSCs), which convert light energy into electricity. Research focuses on:
- Understanding P3HT's role in the photoconversion process: This involves studying how P3HT absorbs light and generates electrical charges within the OSC [].
- Improving OSC efficiency: Scientists are exploring ways to optimize P3HT's morphology and blend it with other materials to enhance light absorption and charge transport, ultimately leading to more efficient solar cells.
-Hexylthiophene in Biosensing
Beyond organic electronics, P3HT shows promise in biosensing applications. Researchers are investigating its potential for:
- Neurochemical sensing: P3HT-based electrodes have been developed to detect ascorbic acid (vitamin C) in the brain, offering insights into brain health and disease [].
- Gas sensing: Studies suggest that P3HT-based materials can be used to detect various gases, including nitrogen dioxide (NO2), with potential applications in environmental monitoring [].
3-Hexylthiophene is an organic compound characterized by a thiophene ring substituted with a hexyl group at the 3-position. Its chemical formula is . The compound is a member of the thiophene family, which are five-membered aromatic heterocycles containing sulfur. 3-Hexylthiophene is particularly significant due to its role as a monomer in the synthesis of poly(3-hexylthiophene), a widely studied conducting polymer used in organic electronics, especially in organic photovoltaics and field-effect transistors.
- Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.
- Polymerization: Through methods such as oxidative polymerization or Grignard metathesis, 3-hexylthiophene can be converted into poly(3-hexylthiophene) via radical cation intermediates .
- Photo
Several methods exist for synthesizing 3-hexylthiophene:
- Grignard Reaction: This involves the reaction of 2-bromo-3-hexylthiophene with magnesium in anhydrous ether to form the desired thiophene compound.
- Electrochemical Polymerization: A newer approach utilizes flow microreactors for controlled polymerization, enabling precise control over molecular weight and distribution .
- Chemical Oxidative Polymerization: This method employs ferric chloride as an oxidizing agent to facilitate the polymerization of 3-hexylthiophene in chloroform .
3-Hexylthiophene has several notable applications:
- Organic Electronics: It serves as a key building block for poly(3-hexylthiophene), which is used in organic solar cells and transistors due to its semiconducting properties.
- Sensors: Its conductive nature makes it suitable for use in chemical sensors and biosensors.
- Materials Science: The compound contributes to research in conductive polymers and materials with unique electronic properties.
Interaction studies involving 3-hexylthiophene often focus on its behavior in various environments:
- Photochemical Interactions: Research has shown that 3-hexylthiophene can undergo reversible and irreversible interactions with oxygen, affecting its photostability and electronic properties .
- Electrochemical Properties: Studies indicate that lithium can dope electrons into poly(3-hexylthiophene), influencing its electronic structure and conductivity
Several compounds share structural similarities with 3-hexylthiophene. Here are some notable examples:
Compound Structure Unique Features 2-Hexylthiophene C10H14S Different substitution pattern; less studied Poly(2,5-dialkylthiophenes) Varies Exhibits different electronic properties; more stable Poly(3-octylthiophene) C12H18S Longer alkyl chain; improved solubility Poly(3-butylthiophene) C10H14S Shorter alkyl chain; different thermal properties Uniqueness of 3-Hexylthiophene
The uniqueness of 3-hexylthiophene lies in its balance between solubility and conductivity, making it particularly effective for applications in organic electronics. Its specific structural attributes allow for favorable packing in solid-state devices, enhancing charge transport properties compared to other alkyl-substituted thiophenes.
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








